N-(4-(2-(Cyclopropylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride
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Overview
Description
N-(4-(2-(Cyclopropylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a cyclopropylamino group, a phenyl ring, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(Cyclopropylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminophenylacetic acid with cyclopropylamine under controlled conditions to form the cyclopropylamino derivative. This intermediate is then subjected to acylation using acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethyl acetate and catalysts to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(Cyclopropylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The phenyl ring in the compound can undergo electrophilic substitution reactions with halogens or nitro groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitro groups; often requires catalysts like iron or aluminum chloride
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Reduced amine derivatives
Substitution: Halogenated or nitro-substituted phenyl derivatives
Scientific Research Applications
N-(4-(2-(Cyclopropylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride has been explored for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for manufacturing pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-(2-(Cyclopropylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group is believed to play a crucial role in binding to these targets, thereby modulating their activity. The compound may also interfere with cellular pathways by inhibiting or activating key enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide: Exhibits good analgesic activity.
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide: Shows potential as an analgesic agent.
Uniqueness
N-(4-(2-(Cyclopropylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride stands out due to its unique cyclopropylamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
97111-12-1 |
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Molecular Formula |
C14H19ClN2O2 |
Molecular Weight |
282.76 g/mol |
IUPAC Name |
N-[4-[2-(cyclopropylamino)propanoyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-9(15-12-7-8-12)14(18)11-3-5-13(6-4-11)16-10(2)17;/h3-6,9,12,15H,7-8H2,1-2H3,(H,16,17);1H |
InChI Key |
NUOXTDACHSAFFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)NC(=O)C)NC2CC2.Cl |
Origin of Product |
United States |
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